

Application Notes and Protocols for Copper-Catalyzed Reactions with Pyridinyloxazolidine Ligands

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Compound of Interest

Compound Name: 2-(Pyridin-3-yl)-4,5-dihydrooxazole

Cat. No.: B142866

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridinyloxazolidine (PyOx) ligands are a significant class of chiral N,N-bidentate ligands that have garnered considerable attention in the field of asymmetric catalysis. Their modular synthesis from readily available amino alcohols and pyridine derivatives allows for fine-tuning of steric and electronic properties. When complexed with copper, these ligands form catalysts that are effective in a variety of enantioselective transformations, including carbon-carbon bond-forming reactions. This document provides detailed protocols for the synthesis of a representative PyOx ligand, (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx), and a general procedure for its application in the copper-catalyzed asymmetric Henry (nitroaldol) reaction.

Data Presentation: Ligand Synthesis and Catalytic Performance

The following tables summarize the key quantitative data for the synthesis of the (S)-t-BuPyOx ligand and its application in a representative copper-catalyzed asymmetric Henry reaction.

Table 1: Summary of a Scalable Synthesis of (S)-t-BuPyOx Ligand.

Step	Reaction	Starting Materials	Key Reagents	Solvent	Yield (%)
1	Amidation	Picolinic acid, (S)-tert-leucinol	Isobutyl chloroformate, N-methylmorpholine (NMM)	CH ₂ Cl ₂	92
2	Chlorination	(S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide	Thionyl chloride (SOCl ₂)	Toluene	95
3	Cyclization	(S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide HCl	Potassium carbonate (K ₂ CO ₃)	Methanol	72
Overall	64				

Table 2: Representative Results for the Copper-Catalyzed Asymmetric Henry Reaction.

Entry	Aldehyde	Catalyst Loading (mol%)	Time (h)	Yield (%)	Enantiomeric Excess (ee, %)
1	Benzaldehyde	5	24	85	92
2	4-Nitrobenzaldehyde	5	12	91	94
3	4-Chlorobenzaldehyde	5	24	88	93
4	2-Naphthaldehyde	5	36	82	90
5	Cyclohexanecarboxaldehyde	10	48	75	87
6	Isovaleraldehyde	10	48	70	85

Note: Data in Table 2 is representative for Cu(II)-bis(oxazoline) catalyzed Henry reactions and serves as a guideline for reactions employing the (S)-t-BuPyOx ligand.

Experimental Protocols

Protocol 1: Scalable Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx)

This three-step protocol is adapted from a reported scalable synthesis.^{[1][2][3]}

Step 1: Synthesis of (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide

- To a 200 mL round-bottom flask, add picolinic acid (2.46 g, 20.0 mmol, 1.00 equiv), dichloromethane (CH₂Cl₂, 50 mL), and N-methylmorpholine (NMM) (3.03 g, 30.0 mmol, 1.50

equiv).

- Cool the reaction mixture to 0 °C in an ice bath.
- Add isobutyl chloroformate (3.14 g, 23.0 mmol, 1.15 equiv) dropwise over 30 minutes. Stir for an additional 30 minutes at 0 °C.
- In a separate flask, dissolve (S)-tert-leucinol (2.58 g, 22.0 mmol, 1.10 equiv) in CH₂Cl₂ (25 mL) and add NMM (2.43 g, 24.0 mmol, 1.20 equiv).
- Transfer the (S)-tert-leucinol solution dropwise to the cooled reaction mixture over 1 hour using a syringe pump.
- Remove the cooling bath, allow the reaction to warm to room temperature, and stir for 2 hours.
- Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and separate the layers.
- Extract the aqueous layer with CH₂Cl₂. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography to yield the amide alcohol as a white solid.

Step 2: Synthesis of (S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide hydrochloride

- In a 500 mL 3-neck round-bottom flask equipped with a stir bar, charge the amide alcohol (8.89 g, 40.0 mmol, 1.00 equiv) and toluene (140 mL).
- Add thionyl chloride (SOCl₂) dropwise at room temperature.
- Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
- Cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude amide chloride hydrochloride salt.

Step 3: Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (1)

- In a 500 mL 3-neck round-bottom flask, charge the crude amide chloride hydrochloride salt (10.26 g, 37.0 mmol, 1.00 equiv) and methanol (100 mL).
- Add potassium carbonate (K_2CO_3) portion-wise at room temperature.
- Stir the mixture vigorously until the cyclization is complete (monitor by TLC).
- Filter the reaction mixture and concentrate the filtrate under reduced pressure.
- Partition the residue between water and an organic solvent (e.g., ethyl acetate).
- Separate the layers and extract the aqueous layer with the organic solvent.
- Combine the organic extracts, dry over Na_2SO_4 , filter, and concentrate.
- Purify the crude product by flash chromatography (e.g., 4:1 hexanes/acetone) to yield (S)-t-BuPyOx as a white solid.^[3]

Protocol 2: General Procedure for the Copper-Catalyzed Asymmetric Henry Reaction

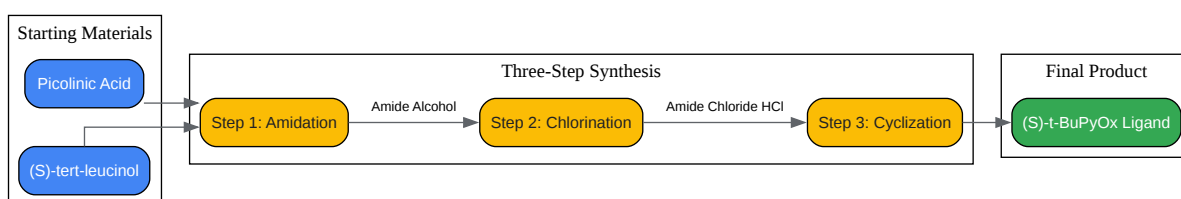
This protocol is a general method for the enantioselective Henry reaction catalyzed by a Cu(II)-oxazoline complex, and is applicable for use with the (S)-t-BuPyOx ligand.^{[4][5]}

- To a screw-capped vial, add copper(II) acetate monohydrate ($Cu(OAc)_2 \cdot H_2O$, 0.01 mmol, 5 mol%) and the (S)-t-BuPyOx ligand (0.011 mmol, 5.5 mol%).
- Add absolute ethanol (0.4 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation.
- Add the aldehyde (0.2 mmol, 1.0 equiv) to the catalyst solution.
- Add nitromethane (0.11 mL, 2.0 mmol, 10 equiv).
- Seal the vial and stir the reaction mixture at room temperature for the time indicated in Table 2, or until the reaction is complete (monitor by TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.

- Purify the residue by flash column chromatography on silica gel to afford the desired nitroalkanol product.
- Determine the enantiomeric excess of the product by chiral HPLC analysis.

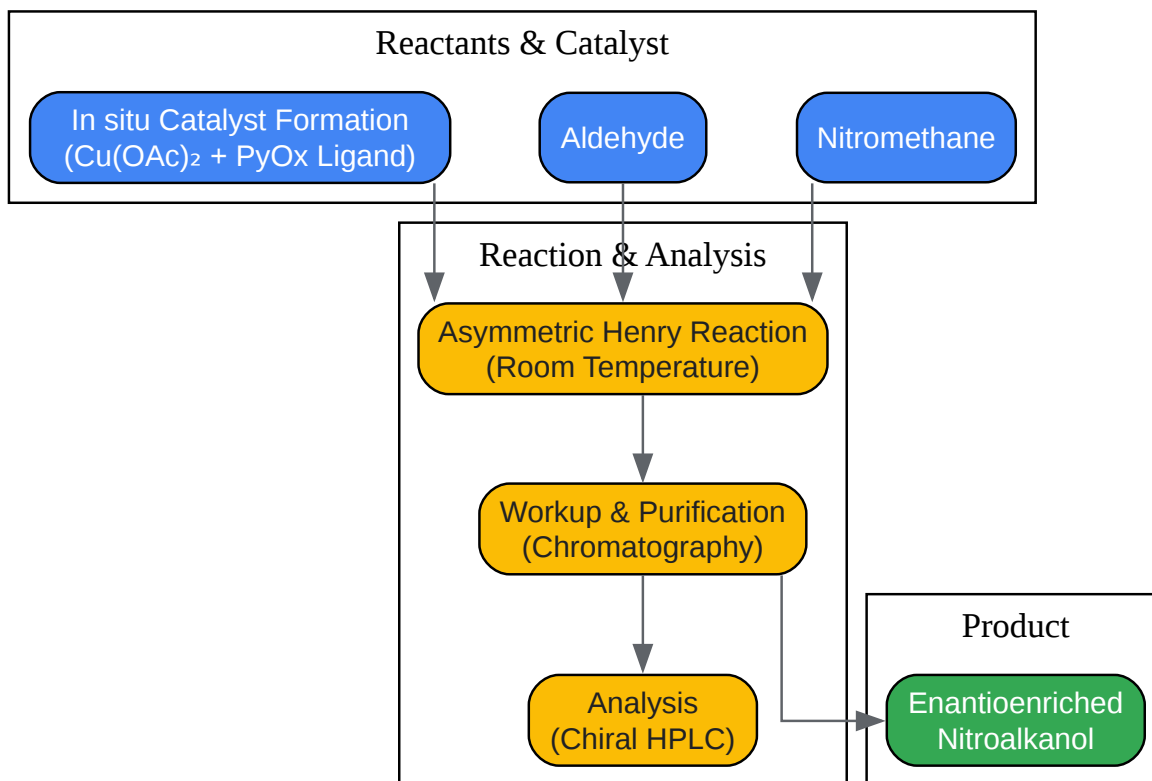
Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis of the PyOx ligand and the subsequent catalytic reaction.



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Caption: Workflow for the three-step synthesis of the (S)-t-BuPyOx ligand.



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Caption: General workflow for the copper-catalyzed asymmetric Henry reaction.

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